molecular formula C8H10FNO B13501109 3-(5-Fluoropyridin-3-yl)propan-1-ol

3-(5-Fluoropyridin-3-yl)propan-1-ol

Cat. No.: B13501109
M. Wt: 155.17 g/mol
InChI Key: BHXMDRHCPQRRBF-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It features a fluorinated pyridine ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 3-(5-Fluoropyridin-3-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of 5-fluoropyridine and 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

3-(5-Fluoropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(5-Fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Biological Activity

3-(5-Fluoropyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₀FNO
  • Molar Mass : 155.17 g/mol
  • CAS Number : 22620-37-7

The presence of a fluorine atom in the pyridine ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly as a ligand for specific receptors. The fluorine substitution in the pyridine ring enhances its binding affinity and selectivity towards certain biological targets.

  • Inhibition of Enzymes :
    • Compounds with similar structures have shown inhibitory effects on enzymes like GSK-3β, which is implicated in several diseases, including Alzheimer's disease and cancer. The fluorinated derivatives often demonstrate improved potency due to enhanced interactions with enzyme active sites .
  • Receptor Binding :
    • The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT1D receptor. Fluorination has been linked to improved pharmacokinetic properties, such as increased oral absorption and reduced pKa, which can enhance the efficacy of receptor ligands .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can significantly affect its biological activity:

Substituent PositionModification TypeEffect on Activity
5-positionFluorinationIncreased binding affinity to receptors
Propanol side chainAlkyl modificationsVariability in enzyme inhibition potency

Studies have shown that small changes in substituents can lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .

Case Studies

Several studies illustrate the biological activity of this compound and its analogs:

  • Anti-Tuberculosis Activity :
    • A study reported that related compounds showed promising results against Mycobacterium tuberculosis (M.tb). The fluorinated derivatives were particularly effective due to their ability to penetrate bacterial membranes and inhibit ATP synthase, a critical enzyme for bacterial energy metabolism .
  • CNS Activity :
    • Research into compounds similar to this compound highlighted their potential as central nervous system (CNS) agents. The modification of the pyridine ring with fluorine was found to enhance blood-brain barrier permeability, suggesting potential therapeutic applications in CNS disorders .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H10FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,1-3H2

InChI Key

BHXMDRHCPQRRBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CCCO

Origin of Product

United States

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